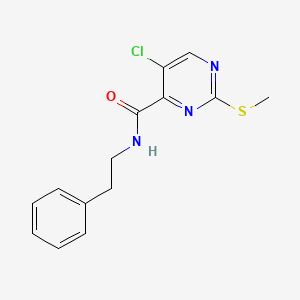

5-chloro-2-(methylsulfanyl)-N-(2-phenylethyl)pyrimidine-4-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

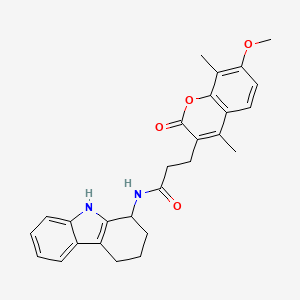

5-chloro-2-(methylsulfanyl)-N-(2-phenylethyl)pyrimidine-4-carboxamide is a synthetic organic compound belonging to the pyrimidine family. This compound is characterized by a pyrimidine ring substituted with a chlorine atom at the 5-position, a methylsulfanyl group at the 2-position, and a carboxamide group at the 4-position, which is further substituted with a 2-phenylethyl group. The unique structure of this compound makes it of interest in various fields, including medicinal chemistry and materials science.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 5-Chlor-2-(methylsulfanyl)-N-(2-Phenylethyl)pyrimidin-4-carboxamid umfasst typischerweise mehrere Schritte:

Bildung des Pyrimidinrings: Der Pyrimidinring kann durch eine Biginelli-Reaktion synthetisiert werden, bei der ein Aldehyd, ein β-Ketoester und Harnstoff unter sauren Bedingungen kondensiert werden.

Thioether-Bildung: Die Methylsulfanylgruppe kann durch nukleophile Substitution mit Methylthiol oder seinen Derivaten eingeführt werden.

Amidierung: Die Carboxamidgruppe wird durch Reaktion des Pyrimidinderivats mit einem geeigneten Amin, in diesem Fall 2-Phenylethylamin, unter Bedingungen gebildet, die die Amidbindungsbildung fördern, wie z. B. die Verwendung von Kupplungsreagenzien wie EDCI (1-Ethyl-3-(3-Dimethylaminopropyl)carbodiimid).

Industrielle Produktionsverfahren

In einer industriellen Umgebung würde die Synthese dieser Verbindung unter Verwendung ähnlicher Reaktionswege hochskaliert werden, die jedoch hinsichtlich Ausbeute, Kosten und Sicherheit optimiert sind. Durchflussreaktoren und automatisierte Syntheseplattformen könnten eingesetzt werden, um die Effizienz und Reproduzierbarkeit zu verbessern.

Analyse Chemischer Reaktionen

Reaktionstypen

Oxidation: Die Methylsulfanylgruppe kann mit Oxidationsmitteln wie Wasserstoffperoxid (H₂O₂) oder m-Chlorperbenzoesäure (m-CPBA) zu einem Sulfoxid oder Sulfon oxidiert werden.

Reduktion: Die Carboxamidgruppe kann mit Reduktionsmitteln wie Lithiumaluminiumhydrid (LiAlH₄) zu einem Amin reduziert werden.

Substitution: Das Chloratom an der 5-Position kann nukleophile Substitutionsreaktionen mit verschiedenen Nukleophilen eingehen, was zur Bildung verschiedener Derivate führt.

Häufige Reagenzien und Bedingungen

Oxidation: Wasserstoffperoxid (H₂O₂), m-Chlorperbenzoesäure (m-CPBA)

Reduktion: Lithiumaluminiumhydrid (LiAlH₄), Natriumborhydrid (NaBH₄)

Substitution: Natriummethoxid (NaOMe), Kalium-tert-butoxid (KOtBu)

Hauptprodukte

Oxidation: Sulfoxid- oder Sulfonderivate

Reduktion: Entsprechendes Amin

Substitution: Verschiedene substituierte Pyrimidinderivate

Wissenschaftliche Forschungsanwendungen

Chemie

In der Chemie wird 5-Chlor-2-(methylsulfanyl)-N-(2-Phenylethyl)pyrimidin-4-carboxamid als Baustein für die Synthese komplexerer Moleküle verwendet. Seine einzigartigen funktionellen Gruppen ermöglichen vielfältige chemische Modifikationen, was es wertvoll für die Entwicklung neuer Materialien und Katalysatoren macht.

Biologie

In der biologischen Forschung wird diese Verbindung auf ihr Potenzial als bioaktives Molekül untersucht. Ihre strukturellen Merkmale deuten darauf hin, dass sie mit verschiedenen biologischen Zielmolekülen interagieren könnte, was sie zu einem Kandidaten für die Medikamentenfindung und -entwicklung macht.

Medizin

In der pharmazeutischen Chemie wird diese Verbindung auf ihre potenziellen therapeutischen Eigenschaften untersucht. Ihre Fähigkeit, mit bestimmten Enzymen oder Rezeptoren zu interagieren, könnte sie bei der Behandlung von Krankheiten wie Krebs, Infektionen oder neurologischen Störungen nützlich machen.

Industrie

In der Industrie könnte diese Verbindung bei der Entwicklung neuer Materialien mit spezifischen Eigenschaften wie Polymeren oder Beschichtungen eingesetzt werden. Ihre chemische Stabilität und Reaktivität machen sie für verschiedene Anwendungen geeignet.

5. Wirkmechanismus

Der Wirkmechanismus von 5-Chlor-2-(methylsulfanyl)-N-(2-Phenylethyl)pyrimidin-4-carboxamid hängt von seiner Interaktion mit molekularen Zielmolekülen ab. Es kann durch Bindung an bestimmte Enzyme oder Rezeptoren wirken, deren Aktivität hemmen oder modulieren. Die genauen beteiligten Wege hängen vom jeweiligen biologischen Kontext und den Zielmolekülen ab.

Wirkmechanismus

The mechanism of action of 5-chloro-2-(methylsulfanyl)-N-(2-phenylethyl)pyrimidine-4-carboxamide depends on its interaction with molecular targets. It may act by binding to specific enzymes or receptors, inhibiting or modulating their activity. The exact pathways involved would depend on the specific biological context and the target molecules.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

5-Chlor-2-(methylsulfanyl)pyrimidin-4-carboxamid: Fehlt die 2-Phenylethylsulfanylgruppe, was sich auf seine biologische Aktivität und chemischen Eigenschaften auswirken kann.

2-(Methylsulfanyl)-N-(2-Phenylethyl)pyrimidin-4-carboxamid: Fehlt das Chloratom, was seine Reaktivität und Interaktionen mit biologischen Zielmolekülen beeinflussen könnte.

5-Chlor-N-(2-Phenylethyl)pyrimidin-4-carboxamid: Fehlt die Methylsulfanylgruppe, was möglicherweise sein chemisches und biologisches Verhalten verändert.

Einzigartigkeit

Das Vorhandensein sowohl des Chloratoms als auch der Methylsulfanylgruppe zusammen mit der 2-Phenylethylsubstitution verleiht 5-Chlor-2-(methylsulfanyl)-N-(2-Phenylethyl)pyrimidin-4-carboxamid einzigartige Eigenschaften. Diese strukturellen Merkmale können seine Reaktivität, Stabilität und potenziellen Interaktionen mit biologischen Zielmolekülen verbessern, was es zu einer Verbindung von großem Interesse in verschiedenen Forschungsbereichen macht.

Eigenschaften

Molekularformel |

C14H14ClN3OS |

|---|---|

Molekulargewicht |

307.8 g/mol |

IUPAC-Name |

5-chloro-2-methylsulfanyl-N-(2-phenylethyl)pyrimidine-4-carboxamide |

InChI |

InChI=1S/C14H14ClN3OS/c1-20-14-17-9-11(15)12(18-14)13(19)16-8-7-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H,16,19) |

InChI-Schlüssel |

AKHIHUGPHPRURH-UHFFFAOYSA-N |

Kanonische SMILES |

CSC1=NC=C(C(=N1)C(=O)NCCC2=CC=CC=C2)Cl |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[4-hydroxy-2-imino-3-(4-phenyl-1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-1-yl]-N-methylbenzamide](/img/structure/B12159874.png)

![N'-[(Z)-(5-bromo-2-methoxyphenyl)methylidene]pyrazine-2-carbohydrazide](/img/structure/B12159876.png)

![N-[2-(pyridin-2-yl)ethyl]-1H-indole-2-carboxamide](/img/structure/B12159892.png)

![N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide](/img/structure/B12159899.png)

![ethyl (2Z)-2-[2-(acetyloxy)benzylidene]-5-(2-fluorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12159900.png)

![methyl 4-({[4-(3-methoxyphenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate](/img/structure/B12159912.png)

![N-(1-methyl-1H-pyrazol-4-yl)-4-[1-(propan-2-yl)-1H-indol-3-yl]butanamide](/img/structure/B12159918.png)

![2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1Z)-1-(4-methoxyphenyl)ethylidene]acetohydrazide](/img/structure/B12159929.png)